Cas no 829-85-6 (Diphenylphosphine)

Diphenylphosphine structure
Diphenylphosphine structure
Nome do Produto:Diphenylphosphine
N.o CAS:829-85-6
MF:C12H11P
MW:186.189503908157
MDL:MFCD00003040
CID:40029
PubChem ID:70017

Diphenylphosphine Propriedades químicas e físicas

Nomes e Identificadores

    • Diphenylphosphine
    • PH2PH
    • AURORA KA-1107
    • Diphenylphosphin
    • Diphenyl phospine
    • Diphenyl-phosphane
    • diphenylphosphane
    • DPP
    • NSC 152123
    • Phosphine, diphenyl-
    • F9B5T7O7ZY
    • GPAYUJZHTULNBE-UHFFFAOYSA-N
    • Diphenylphosphine,99%(10Wt%Inhexane)
    • diphenylphospine
    • diphenyl-Phosphine
    • Diphenyl phosphine
    • (diphenyl)phosphine
    • NSC152123
    • HPPH2
    • Diphenylphosphine, 98%
    • KSC491K2P
    • GPAYUJZHTULNBE-UHFFFAOYSA-
    • BCP22575
    • RW2159
    • GC10090
    • Diphenylphosphine (ACI)
    • NS00042031
    • MFCD00003040
    • SCHEMBL7779011
    • Diphenylphosphine, 99% (10 wt% in hexanes)
    • AMY39375
    • SCHEMBL49343
    • AKOS015840617
    • EINECS 212-591-4
    • NSC-152123
    • 829-85-6
    • UNII-F9B5T7O7ZY
    • FT-0625280
    • DIPHENYLPHOSPHINE [MI]
    • DTXSID50232076
    • EN300-8107138
    • C12H11P
    • Q413810
    • InChI=1/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
    • D1020
    • DB-009715
    • MDL: MFCD00003040
    • Inchi: 1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
    • Chave InChI: GPAYUJZHTULNBE-UHFFFAOYSA-N
    • SMILES: C1C=CC(PC2C=CC=CC=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 186.059837g/mol
  • Carga de Superfície: 0
  • XLogP3: 3
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 186.059837g/mol
  • Massa monoisotópica: 186.059837g/mol
  • Superfície polar topológica: 0Ų
  • Contagem de Átomos Pesados: 13
  • Complexidade: 116
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Fluids.
  • Densidade: 1.07
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 280 ºC
  • Ponto de Flash: -18°C (Hexane)
  • Índice de Refracção: 1.6260-1.6290
  • Solubilidade: Miscible with ethanol, ether, benzene, concentrated hydrochloric acid. Immiscible with water.
  • Coeficiente de partição da água: Miscible with ethanol, ether, benzene, concentrated hydrochloric acid. Immiscible with water.
  • PSA: 13.59000
  • LogP: 2.31590
  • Sensibilidade: Air & Moisture Sensitive
  • Solubilidade: Not determined
  • Pressão de vapor: 2 mm Hg ( 110 °C)

Diphenylphosphine Informações de segurança

  • Símbolo: GHS02 GHS07
  • Palavra de Sinal:Danger
  • Declaração de perigo: H250,H315,H319,H335
  • Declaração de Advertência: P222,P231,P261,P305+P351+P338,P422
  • Número de transporte de matérias perigosas:UN 2845 4.2/PG 1
  • WGK Alemanha:3
  • Código da categoria de perigo: R17;R36/37/38
  • Instrução de Segurança: S26-S36
  • CÓDIGOS DA MARCA F FLUKA:8-10-13-23
  • Identificação dos materiais perigosos: F Xi
  • Condição de armazenamento:Argon filled storage
  • Classe de Perigo:4.2
  • Termo de segurança:4.2
  • Grupo de Embalagem:I
  • Frases de Risco:R17; R36/37/38
  • PackingGroup:I

Diphenylphosphine Dados aduaneiros

  • CÓDIGO SH:2902909090
  • Dados aduaneiros:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Diphenylphosphine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Oakwood
050092-500g
Diphenylphosphine
829-85-6 98%
500g
$830.00 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R093935-5g
Diphenylphosphine
829-85-6 98%(GC)
5g
¥71 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D110231-5g
Diphenylphosphine
829-85-6 95%
5g
¥59.90 2023-09-03
TRC
D492030-50g
Diphenylphosphine
829-85-6
50g
225.00 2021-08-14
abcr
AB105242-50 g
Diphenylphosphine, 99%; .
829-85-6 99%
50g
€285.00 2023-04-11
Chemenu
CM333431-1000g
diphenylphosphane
829-85-6 95%+
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$339 2022-06-10
Chemenu
CM333431-1000g
diphenylphosphane
829-85-6 95%+
1000g
$339 2021-08-18
Enamine
EN300-8107138-0.5g
diphenylphosphane
829-85-6 80.0%
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$49.0 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
56169-10g
Diphenylphosphine
829-85-6
10g
¥819.00 2023-03-02
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H40748-25mL
829-85-6 98%
25ml
¥192.0 2023-03-29

Diphenylphosphine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Copper(II) triflate Solvents: Toluene ;  2 h, 100 °C
Referência
General and Selective Copper-Catalyzed Reduction of Tertiary and Secondary Phosphine Oxides: Convenient Synthesis of Phosphines
Li, Yuehui; et al, Journal of the American Chemical Society, 2012, 134(23), 9727-9732

Synthetic Routes 2

Condições de reacção
1.1 Reagents: 1,3-Diphenyldisiloxane Solvents: tert-Butyl acetate ;  10 min, 110 °C
Referência
Chemoselective Reduction of Phosphine Oxides by 1,3-Diphenyl-Disiloxane
Buonomo, Joseph A.; et al, Chemistry - A European Journal, 2017, 23(58), 14434-14438

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Phosphorus(1+), fluorotris(2,3,4,5,6-pentafluorophenyl)-, (T-4)-, tetrakis(2,3,4… Solvents: Bromobenzene-d5 ;  24 h, 45 °C
Referência
Metal-Free Phosphine Oxide Reductions Catalyzed by B(C6F5)3 and Electrophilic Fluorophosphonium Cations
Mehta, Meera; et al, Organometallics, 2016, 35(7), 1030-1035

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ;  22 °C
Referência
A Universally Applicable Methodology for the Gram-Scale Synthesis of Primary, Secondary, and Tertiary Phosphines
Rinehart, N. Ian; et al, Organometallics, 2018, 37(2), 182-190

Synthetic Routes 5

Condições de reacção
Referência
Phosphorus organic compounds. XVI. Routes for the preparation of primary, secondary, and tertiary phosphines
Horner, Leopold; et al, Chemische Berichte, 1958, 91, 1583-8

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium ,  Ammonia Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Potassium bisulfate Solvents: Toluene ,  Water
Referência
Reductive cleavage of the halogen-phosphorus and sulfur-phosphorus bonds with alkali metals
Stankiewicz, Marek; et al, Heteroatom Chemistry, 2002, 13(4), 330-339

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium Solvents: Ammonia
Referência
Reductive cleavage of the carbon-phosphorus bond with alkali metals. I. Cleavage of functionalized triphenylphosphines; formation of secondary and primary phosphines
Budzelaar, Peter H. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1991, 110(10), 420-32

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Lithium ,  Water Solvents: Tetrahydrofuran
Referência
Lithium diphenylphosphide. A convenient source and some reactions
Aguiar, A. M.; et al, Journal of Organic Chemistry, 1962, 27, 1001-5

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Stereoisomer of [(1,2-η)-cyclooctene][[N,N′-(1,3-dimethyl-1,3-propanediylidene)b… Solvents: Toluene-d8 ;  rt → -195 °C
1.2 Reagents: Hydrogen ;  4 atm, -195 °C; -195 °C → 50 °C; 12 h, 50 °C
Referência
Rh-catalyzed P-P bond activation
Geier, Stephen J.; et al, Chemical Communications (Cambridge, 2008, (1), 99-101

Synthetic Routes 10

Condições de reacção
1.1 Reagents: 18-Crown-6 ,  Chloro(2-oxo-2-phenylethyl)mercury Solvents: Dimethyl sulfoxide
Referência
Electron transfer processes. Part 40. Reaction of alkyl radicals with the diphenylphosphide anion
Russell, Glen A.; et al, Phosphorus and Sulfur and the Related Elements, 1987, 29(2-4), 271-4

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Toluene ;  24 h; rt
Referência
Recyclable heterogeneous gold(I)-catalyzed oxidation of internal acylalkynes: Practical access to vicinal tricarbonyls
Hu, Wenli; et al, Tetrahedron Letters, 2021, 68,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane Solvents: Toluene ;  24 h, rt
Referência
Heterogeneous gold(I)-catalyzed hydroamination of allenamides with arylamines toward allylamino E-enamides
Jiang, Minhua; et al, Synthetic Communications, 2021, 51(11), 1700-1711

Synthetic Routes 13

Condições de reacção
Referência
Nucleophilic substitution of a trimethylsiloxy group in a bis(trimethylsiloxy)phosphine
Livantsov, M. V.; et al, Zhurnal Obshchei Khimii, 1985, 55(7), 1643-4

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium ,  Ammonia Solvents: Ammonia
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water
Referência
Reductive desulfurization of organosulfur compounds with sodium in liquid ammonia
Yu, Zhengkun; et al, Phosphorus, 1998, 133, 79-82

Synthetic Routes 15

Condições de reacção
Referência
Simultaneous preparation of diphenylphosphine and diphenylphosphinic acid
, USSR, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  rt; 20 min, rt; rt → 0 °C
1.2 Reagents: Potassium sodium tartrate ,  Sodium hydroxide Solvents: Water ;  0 °C
Referência
A Versatile Approach for Site-Specific Lysine Acylation in Proteins
Wang, Zhipeng A.; et al, Angewandte Chemie, 2017, 56(6), 1643-1647

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Water
Referência
The cyanoethylation of aryl phosphines
Mann, Frederick G.; et al, Journal of the Chemical Society, 1952, 4453, 4453-7

Synthetic Routes 18

Condições de reacção
1.1 Solvents: Ethanol ;  1.5 h, reflux
Referência
Catalyst-free alcoholysis of phosphane-boranes: a smooth, cheap, and efficient deprotection procedure
Van Overschelde, Michel; et al, Tetrahedron, 2009, 65(32), 6410-6415

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Pinacolborane Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-meth… Solvents: Benzene-d6 ;  15 min, rt
Referência
A Copper(I) Platform for One-Pot P-H Bond Formation and Hydrophosphination of Heterocumulenes
Horsley Downie, Thomas M.; et al, ACS Catalysis, 2022, 12(14), 8214-8219

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Toluene ;  24 h, 110 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Toluene ;  24 h, rt
Referência
Heterogeneous Gold(I)-Catalyzed Oxidative Ring Expansion of 2-Alkynyl-1,2-Dihydropyridines or -Quinolines Towards Functionalized Azepines or Benzazepines
Niu, Bingbo; et al, Advanced Synthesis & Catalysis, 2019, 361(17), 4065-4074

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  24 h, rt; rt → 0 °C
1.2 Reagents: Water ;  20 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, 0 °C
Referência
Divinyl sulfides/sulfones-based D-π-A-π-D dyes as efficient non-aromatic bridges for π-conjugated compounds
Moncalves, Matias; et al, Dyes and Pigments, 2014, 102, 71-78

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referência
Synthesis of hydridophosphines by reduction of phosphorus(III) isothiocyanates and cyanides
Romanov, G. V.; et al, Izvestiya Akademii Nauk SSSR, 1989, (3), 703-4

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referência
Synthesis of hydridophosphines by reduction of phosphorus(III) isothiocyanates and cyanides
Romanov, G. V.; et al, Izvestiya Akademii Nauk SSSR, 1989, (3), 703-4

Diphenylphosphine Raw materials

Diphenylphosphine Preparation Products

Diphenylphosphine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:829-85-6)Diphenylphosphine
Número da Ordem:A1211278
Estado das existências:in Stock/in Stock/in Stock/in Stock/in Stock
Quantidade:50g/100g/25g/250g/500g
Pureza:99%/99%/99%/99%/99%
Informação de Preços Última Actualização:Monday, 2 September 2024 15:59
Preço ($):305.0/795.0/265.0/1403.0/622.0

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